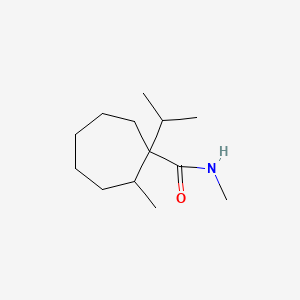
1-Isopropyl-N-methyl-2-methylcycloheptanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-N-methyl-2-methylcycloheptanecarboxamide is a chemical compound with the molecular formula C13H25NO and a molecular weight of 211.34 g/mol It is known for its unique structure, which includes a cycloheptane ring substituted with isopropyl and methyl groups, as well as a carboxamide functional group
Preparation Methods
The synthesis of 1-Isopropyl-N-methyl-2-methylcycloheptanecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with cycloheptanone, which is subjected to a series of reactions to introduce the isopropyl and methyl groups.
Formation of Intermediate: The intermediate compound is then reacted with methylamine to introduce the N-methyl group.
Final Product:
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-Isopropyl-N-methyl-2-methylcycloheptanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carboxamide group, leading to the formation of different amides or esters.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products.
Scientific Research Applications
1-Isopropyl-N-methyl-2-methylcycloheptanecarboxamide has found applications in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme-substrate interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Isopropyl-N-methyl-2-methylcycloheptanecarboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
1-Isopropyl-N-methyl-2-methylcycloheptanecarboxamide can be compared to other similar compounds such as:
N,2-Dimethyl-1-isopropylcycloheptanecarboxamide: Similar structure but with different substitution patterns.
Cycloheptanecarboxamide derivatives: Varying functional groups attached to the cycloheptane ring.
Other carboxamides: Compounds with different ring sizes or substituents.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
CAS No. |
56471-47-7 |
|---|---|
Molecular Formula |
C13H25NO |
Molecular Weight |
211.34 g/mol |
IUPAC Name |
N,2-dimethyl-1-propan-2-ylcycloheptane-1-carboxamide |
InChI |
InChI=1S/C13H25NO/c1-10(2)13(12(15)14-4)9-7-5-6-8-11(13)3/h10-11H,5-9H2,1-4H3,(H,14,15) |
InChI Key |
GAARKGMVKQICJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCCC1(C(C)C)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















